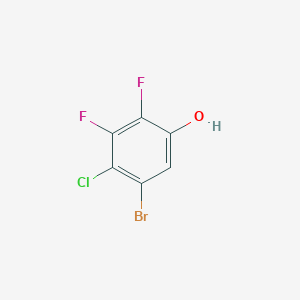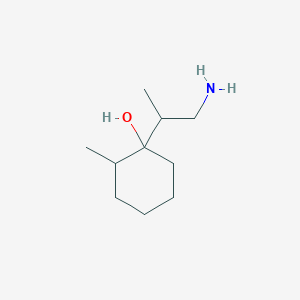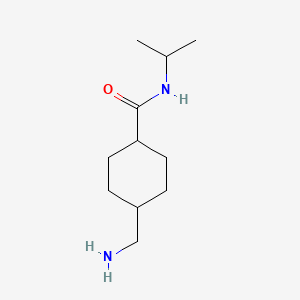
N-Me-Orn-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-L-ornithine (N-Me-Orn-OH) is a derivative of the amino acid ornithine, where a methyl group is attached to the nitrogen atom of the amino group This modification can significantly alter the compound’s chemical properties and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-ornithine typically involves the methylation of L-ornithine. One common method is the reductive methylation of the amino group using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an aqueous solution at a controlled pH to ensure selective methylation.
- Reductive Methylation:
Reagents: L-ornithine, formaldehyde, sodium cyanoborohydride
Conditions: Aqueous solution, pH 7-8, room temperature
:Reaction: L-ornithine+formaldehyde+sodium cyanoborohydride→N-Methyl-L-ornithine
Industrial Production Methods
In an industrial setting, the production of N-Methyl-L-ornithine may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts to achieve selective methylation is also explored to enhance efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-L-ornithine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The methylated amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oximes, nitriles
Reduction: Alcohols
Substitution: N-alkylated or N-acylated derivatives
Aplicaciones Científicas De Investigación
N-Methyl-L-ornithine has several applications in scientific research:
Biochemistry: Used as a tool to study enzyme mechanisms, particularly those involving amino acid metabolism.
Pharmacology: Investigated for its potential as an inhibitor of nitric oxide synthase, which has implications in treating inflammatory diseases.
Medicine: Explored for its role in modulating immune responses and as a potential therapeutic agent.
Industry: Utilized in the synthesis of specialized polymers and as a precursor for other chemical compounds.
Mecanismo De Acción
The biological activity of N-Methyl-L-ornithine is primarily due to its ability to inhibit nitric oxide synthase. This enzyme catalyzes the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, N-Methyl-L-ornithine can modulate immune responses and reduce inflammation.
Comparación Con Compuestos Similares
N-Methyl-L-ornithine can be compared with other methylated amino acids, such as N-Methyl-L-arginine and N-Methyl-L-lysine. These compounds share similar structural features but differ in their biological activities and applications.
N-Methyl-L-arginine: Primarily studied as a nitric oxide synthase inhibitor with potential cardiovascular applications.
N-Methyl-L-lysine: Investigated for its role in epigenetic regulation and protein modification.
Conclusion
N-Methyl-L-ornithine is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and biological activities make it a valuable tool for research and development. Further studies are needed to fully explore its applications and optimize its production methods.
Propiedades
Fórmula molecular |
C6H14N2O2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
5-amino-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8-5(6(9)10)3-2-4-7/h5,8H,2-4,7H2,1H3,(H,9,10) |
Clave InChI |
OZRWQPFBXDVLAH-UHFFFAOYSA-N |
SMILES canónico |
CNC(CCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)

![Bis[4-(9-H-carbazole)phenyl] sulfone](/img/structure/B12097401.png)
![2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12097406.png)
![(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097413.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B12097421.png)

![4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B12097434.png)
